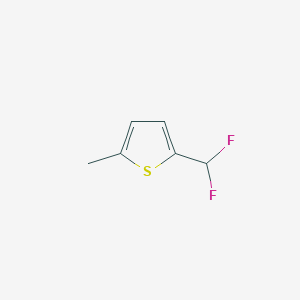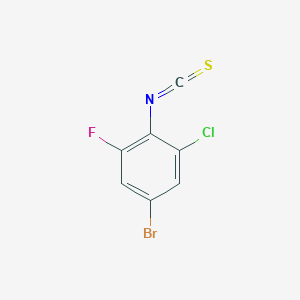
5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-6-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H2BrClFNS It is a derivative of phenylisothiocyanate, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate typically involves the reaction of 4-Bromo-2-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene→4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Coupled products: Formed from cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
4-Bromo-2-chloro-6-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chloro-6-fluoroaniline: A precursor in the synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate.
4-Bromo-2-chloro-6-fluorophenol: Another derivative with similar halogen substitution patterns.
Phenylisothiocyanate: The parent compound, lacking the halogen substitutions.
Uniqueness: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
1000572-98-4 |
|---|---|
Formule moléculaire |
C7H2BrClFNS |
Poids moléculaire |
266.52 g/mol |
Nom IUPAC |
5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
Clé InChI |
PEZYIXYCLBLUQK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N=C=S)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







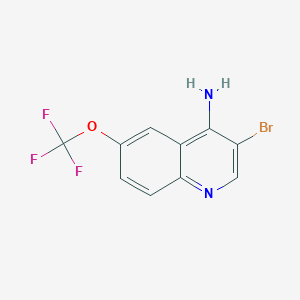
![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)
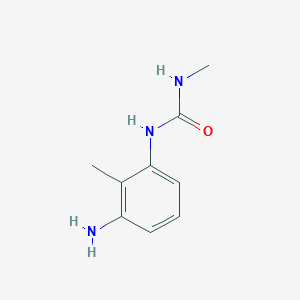
![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)

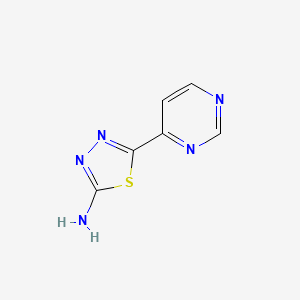
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)
